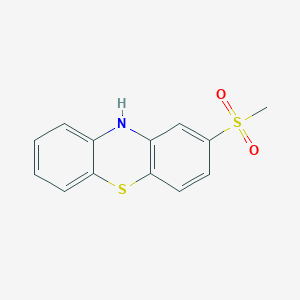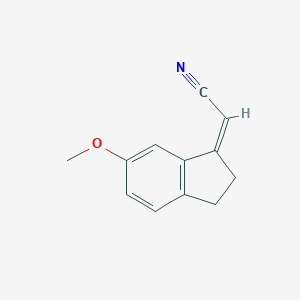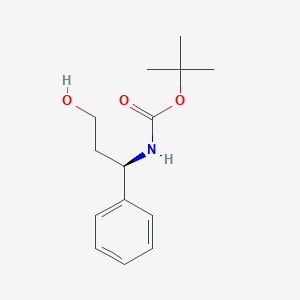
Maltohexaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maltohexaose is a polysaccharide formed by 6 units of glucose . It is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . It has a molecular formula of C36H62O31 and a molecular weight of 990.86 .
Synthesis Analysis
Maltohexaose can be metabolized inside the cell to a substrate-based inhibitor of fucosyltransferases . It can also be converted to GDP-2-deoxy-2-fluoro-L-fucose, a competitive inhibitor .
Molecular Structure Analysis
The molecular structure of Maltohexaose consists of six glucose units linked by α-1,4 glycosidic bonds . The molecular formula is C36H62O31, and the molecular weight is 990.86 .
Chemical Reactions Analysis
Maltohexaose has been used for analyzing 4-α-glucotransferase activity and production of maltooligosyl-trehalose synthase . It can also be metabolized inside the cell to a substrate-based inhibitor of fucosyltransferases .
Physical And Chemical Properties Analysis
It has a density of 1.9±0.1 g/cm3 . It is soluble in water at a concentration of 50 mg/mL .
Wissenschaftliche Forschungsanwendungen
Starch Hydrolysis and Enzymatic Conversion
Maltohexaose is a key player in the efficient hydrolysis of raw starch. Researchers have explored its use in enzymatic processes for converting raw starch into valuable products. For instance, a maltohexaose-forming α-amylase from Corallococcus sp. EGB demonstrated robust substrate tolerance, broad specificity toward different starch types, and stability over a wide range of temperatures and pH values. This enzyme efficiently converted raw starch into malto-oligosaccharides (MOSs), which have applications in food processing, bioethanol production, and more .
Supramolecular Chemistry: Amylose Inclusion Complexes
Amylose, a linear natural polysaccharide, forms inclusion complexes with various hydrophobic small molecules. Through phosphorylase-catalyzed enzymatic polymerization, amylose can create supramolecules. One intriguing example is the amylose-PTHF (polytetrahydrofuran) inclusion complex. This complex, akin to vines twining around rods, is formed during polymerization. Researchers have explored various guest polymers (such as polyesters, polyethers, and polycarbonates) to create inclusion complexes with amylose. These complexes have applications in materials science, drug delivery, and controlled release systems .
Biomedical Applications: Exosomes and Intercellular Communication
While not directly related to maltohexaose, understanding extracellular vesicles (EVs) like exosomes is crucial. Exosomes, a subset of EVs, play essential roles in intercellular communication, organ homeostasis, and disease. Their small size (around 100 nanometers) makes them ideal for transporting bioactive molecules, including proteins, nucleic acids, and lipids. Researchers are exploring exosomes for diagnostic purposes, drug delivery, and regenerative medicine .
Zukünftige Richtungen
Maltohexaose has shown promising preliminary results in rats infected with E. coli when used to differentiate live from dead bacteria in the early stages of the bacterial infection . It was both more sensitive and more specific than 18F-FDG, showing a 7-fold increase in tracer accumulation in infected tissue compared with the sterile .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32-,33-,34-,35-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBBXPLUVYKCH-LIGGPISVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maltohexanose, DP6 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
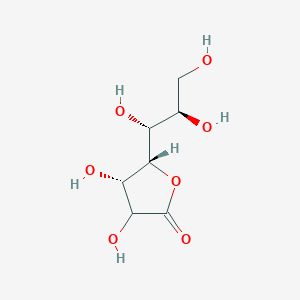
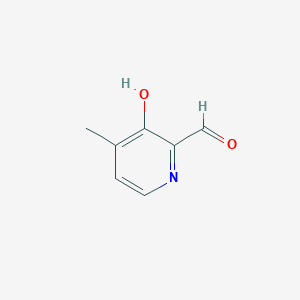
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
